molecular formula C10H13NO2 B1215821 Butyl nicotinate CAS No. 6938-06-3

Butyl nicotinate

Cat. No. B1215821
CAS RN: 6938-06-3
M. Wt: 179.22 g/mol
InChI Key: DQULIMIQTCDUAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Butyl nicotinate synthesis involves complex chemical reactions, often requiring specific conditions and catalysts. A notable method includes the FeCl3-mediated condensation of enamino esters with enones, facilitating the introduction of alkyl or aryl groups at desired positions on the nicotinate molecule (Hirai, Horikawa, Asahara, & Nishiwaki, 2017)(Hirai et al., 2017). Another approach involves the three-component synthesis of nicotinamide derivatives, incorporating a buta-1,3-diene-1,1,3-tricarbonitrile fragment through base-promoted reactions (Bardasov, Alekseeva, Chunikhin, & Ershov, 2018)(Bardasov et al., 2018).

Molecular Structure Analysis

The molecular structure of butyl nicotinate and its derivatives is crucial for understanding its chemical behavior. Studies on nicotinamide derivatives revealed insights into the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are essential for predicting the compound's reactivity and interactions (Bardasov et al., 2018)(Bardasov et al., 2018).

Chemical Reactions and Properties

Butyl nicotinate undergoes various chemical reactions, showcasing its reactivity and the possibility of forming diverse derivatives. The synthesis processes often exploit its ability to participate in condensation reactions, offering pathways to polyalkylated/arylated nicotinates (Hirai et al., 2017)(Hirai et al., 2017). Additionally, unexpected reactions, such as the cleavage of C–S bonds during hydrazination, provide insights into its complex behavior under certain conditions (Nordin, Ariffin, Daud, & Sim, 2016)(Nordin et al., 2016).

Scientific Research Applications

Binding and Hydrolysis by Human Serum Albumin

Nicotinate esters, including Butyl nicotinate, have been studied for their interactions with human serum albumin. Some esters are bound but not hydrolyzed, while others display opposite behavior. This suggests a role in the pharmacokinetics of drugs and possibly in drug delivery systems (Steiner, Mayer, & Testa, 1992).

Skin Penetration in Guinea Pigs

Butyl nicotinate's skin penetration properties have been explored, revealing insights into its potential use in topical applications. Understanding its penetration and retention in the skin can inform the development of skin treatments or transdermal drug delivery systems (Osamura, Jimbo, & Ishihara, 1984).

Drug Lipophilicity and Release Rates

Research on Butyl nicotinate's chemical stability and its correlation with lipophilicity has implications for drug formulation. The stability of Butyl nicotinate varies across pH levels, and understanding this can guide the design of more effective pharmaceutical products (Larsen et al., 2001).

Chromatographic Analysis

Butyl nicotinate has been studied in chromatographic analysis, aiding in the understanding of its separation properties. This research is crucial for analytical chemistry and quality control in pharmaceutical manufacturing (Pyka & Klimczok, 2007).

Association with Parabens

The effect of nicotinamide on the solubility and transdermal permeation of butyl paraben has been investigated. This research has potential applications in enhancing the effectiveness of cosmetic and pharmaceutical formulations (Nicoli et al., 2008).

Metabolic Effects in Plants

The metabolism of nicotinamide and its derivatives, including Butyl nicotinate, in plants has been studied, providing insights into plant biochemistry and potential agricultural applications (Matsui et al., 2007).

Influence on Lipophilicity

Research on the influence of pH water on Butyl nicotinate's lipophilicity contributes to a deeper understanding of its chemical properties, which is crucial for pharmaceutical development and formulation optimization (Parys & Pyka, 2010).

Transport and Metabolism in Skin

Investigations into the transport and metabolism of Butyl nicotinate in the skin provide valuable information for designing skin care products and transdermal drug delivery systems (Rittirod et al., 1999).

Safety and Hazards

Butyl nicotinate can cause severe skin burns and eye damage . It may also cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

butyl pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-7-13-10(12)9-5-4-6-11-8-9/h4-6,8H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQULIMIQTCDUAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064509
Record name 3-Pyridinecarboxylic acid, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl nicotinate

CAS RN

6938-06-3
Record name Butyl nicotinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6938-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl nicotinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butyl nicotinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53506
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Butyl nicotinate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27863
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Pyridinecarboxylic acid, butyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pyridinecarboxylic acid, butyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Butyl nicotinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTYL NICOTINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LD3V8A23CV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Nicotinic Acid (24.6 g, 0.2 mol), n-butanol (100.0 g, 1.33 mol) and heptane (20.1 g) were charged to a 500 mL reaction kettle and equipped with mechanical stir, a Dean-Stark trap, and thermocouple. The mixture was stirred at 300 rpm under nitrogen atmosphere and alkylbenzenesulfonic acid (480 mw, 120 g, 0.25 mol) was added dropwise through an addition funnel over 2 hours. The mixture was heated to 115° C. and held for 3 hours. A second portion of Nicotinic Acid (24.6 g, 0.2 mol) was added through a powder funnel and the temperature was increased to 150° C. and vacuum was applied to −29.5 in Hg and held for 1 hour. The distillate was then taken and solvents removed under vacuum on a rotary evaporator to yield the desired product. This process was repeated 2 additional times using the same Alkylbenzenesulfonic acid.
Quantity
24.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
solvent
Reaction Step One
[Compound]
Name
alkylbenzenesulfonic acid
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
24.6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

N-butanol (133.2 g, 1.8 mol), nicotinic acid (73.8 g, 0.6 mol) and toluene (45.0 g) were charged to a 450 mL pressure reactor kettle equipped with mechanical stir, a pressure take-out trap, and a thermocouple. The reactor was sparged with nitrogen and heated to 116° C., sealed, then heated to 220° C. and held for 6 hours. The mixture was then removed from the reaction kettle and volatiles removed under vacuum on a rotary evaporator at 60° C. The product was then filtered through celite on a Buchner funnel. 103.4 g product was obtained.
[Compound]
Name
N-butanol
Quantity
133.2 g
Type
reactant
Reaction Step One
Quantity
73.8 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

n-Butanol (177.6 g, 2.4 mol), nicotinic Acid (98.4 g, 0.8 mol) and toluene (45.0 g) were charged to a 450 ml pressure reactor kettle and equipped with mechanical stir, a pressure take-out trap, and a thermocouple. The reactor was sparged with nitrogen and heated to 116° C., sealed, then heated to 200° C. and held for 6 hours. The mixture was then removed from the reaction kettle and volatiles removed under vacuum on a rotary evaporator at 60° C. The product was then purified by combining it with 50.0 g toluene and 60.1 g 4.4% NaOH solution in a 500 mL separatory funnel. The organic layer was then separated, dried over 5 g MgSO4 and solvents removed under vacuum on a rotary evaporator at 60° C. to yield the desired product.
Quantity
177.6 g
Type
reactant
Reaction Step One
Quantity
98.4 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

An electrically heated tubular reactor with an i. d. of 12 mm was filled with 15 ml (≈15 g) of catalyst prepared according to EP-A-0 352 674, example 1. Over a period of 63 h, a mixture of butyl nicotinate (104 g), water (162 g) and acetic acid (606 g) was metered using a precision pump to the reactor operating at 405° C. From the reaction mixture, 30 g of acetyl pyridine, 3 g of pyridine and 26 g of butyl nicotinate were obtained. This corresponded to a yield of 43% 3-acetylpyridine at a butyl nicotinate conversion of 75% (selectivity 58%). The selectivity of pyridine formation was 5%.
Quantity
3 g
Type
solvent
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step Two
Name
Quantity
162 g
Type
reactant
Reaction Step Two
Quantity
606 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15 mL
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

An electrically heated tubular reactor with an inner diameter (i. d.) of 12 mm was filled with 15 ml (12 g) of catalyst from example 1. Over a period of 12 h, a mixture of 17.9 g butyl nicotinate, 32 g water and 125 g acetic acid was metered using a precision pump to the reactor operating at 410° C. From the reaction mixture, 8.9 g of 3-acetylpyridine, 0.9 g of pyridine and 1.3 g of butyl nicotinate were obtained. This corresponded to a yield of 73% 3-acetylpyridine at a butyl nicotinate conversion of 93% (selectivity 78%). The selectivity of pyridine formation was 11%.
Quantity
0.9 g
Type
solvent
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step Two
Name
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
125 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butyl nicotinate
Reactant of Route 2
Reactant of Route 2
Butyl nicotinate
Reactant of Route 3
Reactant of Route 3
Butyl nicotinate
Reactant of Route 4
Reactant of Route 4
Butyl nicotinate
Reactant of Route 5
Reactant of Route 5
Butyl nicotinate
Reactant of Route 6
Reactant of Route 6
Butyl nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.